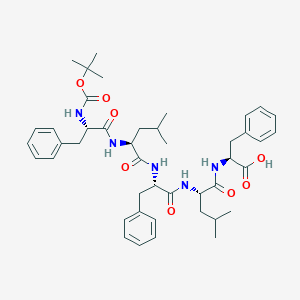

Boc-phe-leu-phe-leu-phe

Vue d'ensemble

Description

Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine, communément appelé Boc-FLFLF, est un peptide synthétique qui agit comme un antagoniste des récepteurs des peptides formylés. Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G et jouent un rôle crucial dans les réponses immunitaires, en particulier dans l'activation et le recrutement des neutrophiles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus commence par la fixation du premier acide aminé à la résine, suivie de l'addition par étapes d'acides aminés protégés. Le groupe tert-butyloxycarbonyl (Boc) est utilisé pour protéger l'extrémité aminée du peptide pendant la synthèse .

Méthodes de Production Industrielle

La production industrielle du Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le produit final est purifié par chromatographie liquide haute performance (CLHP) pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de Réactions

Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine subit principalement des réactions d'hydrolyse et de déprotection. Le groupe protecteur Boc peut être éliminé dans des conditions acides, telles que le traitement avec de l'acide trifluoroacétique (TFA). Cette étape de déprotection est cruciale pour une fonctionnalisation ultérieure ou des études biologiques .

Réactifs et Conditions Courants

Hydrolyse : L'acide trifluoroacétique (TFA) est couramment utilisé pour éliminer le groupe protecteur Boc.

Déprotection : Des conditions acides douces sont utilisées pour garantir l'élimination sélective du groupe Boc sans affecter le squelette peptidique.

Principaux Produits Formés

Le principal produit formé à partir de la déprotection du Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine est le peptide libre Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine, qui peut ensuite être utilisé dans divers tests biologiques ou modifications chimiques ultérieures .

Applications de la Recherche Scientifique

Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine a plusieurs applications dans la recherche scientifique:

Chimie : Utilisé comme composé modèle dans les études de synthèse peptidique.

Biologie : Agit comme un antagoniste des récepteurs des peptides formylés, ce qui le rend utile pour étudier la signalisation des cellules immunitaires et la chimiotaxie.

Médecine : Étudié pour son potentiel à moduler les réponses immunitaires et l'inflammation.

Industrie : Utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides

Mécanisme d'Action

Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine exerce ses effets en se liant aux récepteurs des peptides formylés, en particulier FPR1 et FPR2. En agissant comme un antagoniste, il inhibe l'activation de ces récepteurs, modulant ainsi les réponses des cellules immunitaires. Cette inhibition peut réduire l'inflammation et le recrutement des neutrophiles, ce qui en fait un outil précieux pour étudier les mécanismes immunitaires .

Applications De Recherche Scientifique

Boc-Phe-Leu-Phe-Leu-Phe has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Acts as an antagonist for formyl peptide receptors, making it useful in studying immune cell signaling and chemotaxis.

Medicine: Investigated for its potential in modulating immune responses and inflammation.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mécanisme D'action

Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors, specifically FPR1 and FPR2. By acting as an antagonist, it inhibits the activation of these receptors, thereby modulating immune cell responses. This inhibition can reduce inflammation and neutrophil recruitment, making it a valuable tool in studying immune mechanisms .

Comparaison Avec Des Composés Similaires

Composés Similaires

Cyclosporine H : Un autre antagoniste des récepteurs des peptides formylés, mais avec une spécificité et une puissance différentes.

Boc-Méthionine-Leucine-Phénylalanine : Structure similaire, mais avec une séquence d'acides aminés différente, conduisant à des variations dans la liaison aux récepteurs et l'activité.

Unicité

Boc-Phénylalanine-Leucine-Phénylalanine-Leucine-Phénylalanine est unique en raison de sa séquence spécifique et de la présence du groupe protecteur Boc, qui permet une déprotection et une fonctionnalisation sélectives. Sa capacité à agir comme un antagoniste puissant pour plusieurs récepteurs des peptides formylés en fait un composé précieux dans les contextes de recherche et thérapeutique .

Activité Biologique

Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) is a synthetic peptide that has garnered attention for its biological activities, particularly in the context of inflammation and angiogenesis. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and data tables.

Overview of Boc-FLFLF

Boc-FLFLF is a formyl peptide receptor (FPR) antagonist. FPRs are G protein-coupled receptors that play critical roles in immune responses, particularly in mediating the effects of formylated peptides produced by bacteria. These peptides are potent chemoattractants that guide leukocyte migration towards sites of infection or injury.

Angiogenesis Inhibition

Recent studies have demonstrated that Boc-FLFLF can inhibit angiogenesis by interfering with the binding of angiogenic growth factors to their receptors. For instance, a study indicated that D-peptide analogues related to Boc-FLFLF act as angiogenesis inhibitors by binding to vascular endothelial growth factor (VEGF) and other angiogenic factors . This inhibition is significant in therapeutic contexts, such as cancer treatment, where excessive angiogenesis is a hallmark.

Anti-Inflammatory Effects

Boc-FLFLF has been shown to modulate inflammatory responses. In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), Boc-FLFLF inhibited the anti-inflammatory effects of annexin A1, which is known to regulate inflammation and fibrosis . The peptide's antagonistic action on FPRs suggests it may reduce macrophage and neutrophil recruitment to inflamed tissues, thus mitigating tissue damage and fibrosis.

Study 1: Angiogenesis Inhibition

In vitro assays using human umbilical vein endothelial cells (HUVECs) demonstrated that D-Succ-F3, a derivative of Boc-FLFLF, exhibited pro-angiogenic activity. However, this activity was suppressed when FPR3 was inhibited by Boc-FLFLF . This highlights the dual role of Boc-FLFLF as both an antagonist and a modulator of angiogenic processes depending on its context.

Study 2: Liver Fibrosis Model

In a controlled experiment involving wild-type and AnxA1 knockout mice, treatment with Boc-FLFLF significantly altered the inflammatory response associated with liver fibrosis. The peptide's administration resulted in increased levels of inflammatory cytokines such as TGF-β1 and IL-6 in AnxA1 knockout mice compared to wild-type controls . This suggests that Boc-FLFLF's antagonistic properties can exacerbate inflammation when the regulatory pathways mediated by annexin A1 are disrupted.

Data Tables

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZQSPFQJCBJQ-LTLCPEALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933330 | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148182-34-7 | |

| Record name | tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.